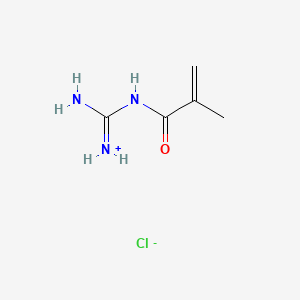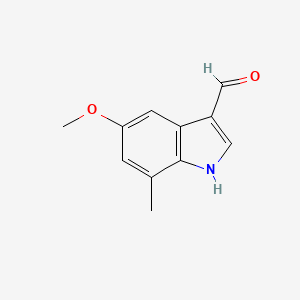![molecular formula C13H22N2O4 B13688434 Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate is a compound that belongs to the class of Boc-protected amino acids The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate typically involves the protection of the amino group with a Boc group. The process begins with the reaction of 2-cyanoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine. The next step involves the esterification of the resulting compound with methyl butanoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, leading to the formation of the free amine.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the cyano group.
Major Products Formed
Hydrolysis: Free amine.
Substitution: Substituted amine derivatives.
Reduction: Primary amine.
Applications De Recherche Scientifique
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate primarily involves the protection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amine used in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyl group instead of a cyano group.
Uniqueness
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate is unique due to the presence of both a Boc-protected amine and a cyano group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H22N2O4 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
InChI |
InChI=1S/C13H22N2O4/c1-6-10(11(16)18-5)15(9-7-8-14)12(17)19-13(2,3)4/h10H,6-7,9H2,1-5H3 |
Clé InChI |
BSQRZDJGLVDZPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




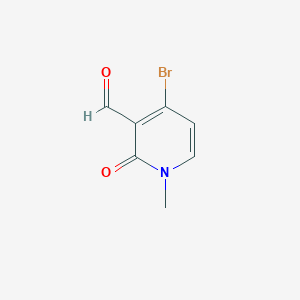
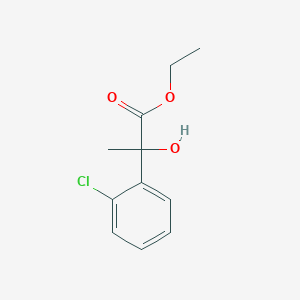

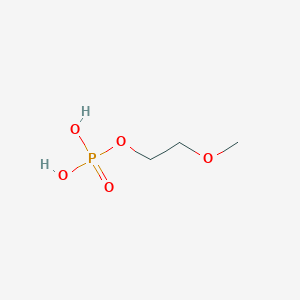
![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)
